molecular formula C11H15NO3S B554656 H-Cys(pMeOBzl)-OH CAS No. 2544-31-2

H-Cys(pMeOBzl)-OH

Cat. No.: B554656
CAS No.: 2544-31-2
M. Wt: 241.31 g/mol
InChI Key: PQPZSPJVMUCVAQ-JTQLQIEISA-N
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Description

H-Cysteine(p-methoxybenzyl)-OH, commonly referred to as H-Cys(pMeOBzl)-OH, is a derivative of the amino acid cysteine. This compound is characterized by the presence of a p-methoxybenzyl group attached to the sulfur atom of cysteine. It is primarily used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol group during the synthesis process .

Scientific Research Applications

H-Cysteine(p-methoxybenzyl)-OH has a wide range of applications in scientific research:

Future Directions

H-Cys(pMeOBzl)-OH can be used for the synthesis of peptides, proteins, antibodies, and other biomacromolecules. It can also serve as a chemical reagent in the biopharmaceutical industry, used for drug research and development, medical diagnosis, and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cysteine(p-methoxybenzyl)-OH typically involves the protection of the thiol group of cysteine. One common method is the reaction of cysteine with p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the protected cysteine derivative .

Industrial Production Methods

In an industrial setting, the production of H-Cysteine(p-methoxybenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

H-Cysteine(p-methoxybenzyl)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of H-Cysteine(p-methoxybenzyl)-OH involves the protection of the thiol group of cysteine. The p-methoxybenzyl group prevents unwanted reactions at the thiol group during peptide synthesis. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The protecting group can be removed under specific conditions, such as treatment with trifluoroacetic acid, to yield the free thiol cysteine .

Comparison with Similar Compounds

H-Cysteine(p-methoxybenzyl)-OH is compared with other cysteine derivatives that serve as protecting groups:

    H-Cysteine(benzyl)-OH: Similar in structure but lacks the methoxy group, making it less effective in certain applications.

    H-Cysteine(trityl)-OH: Provides more robust protection but is more difficult to remove.

    H-Cysteine(acetamidomethyl)-OH: Offers different reactivity and stability profiles .

Each of these compounds has unique properties that make them suitable for specific applications in peptide synthesis and protein chemistry.

Properties

IUPAC Name

(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPZSPJVMUCVAQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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